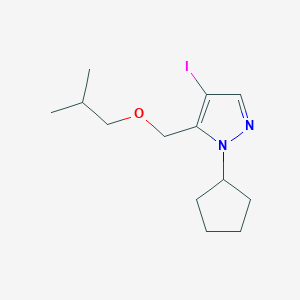

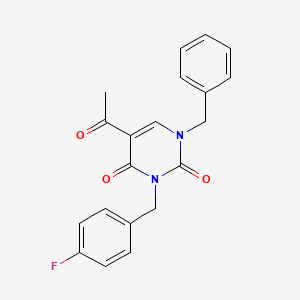

![molecular formula C19H15BrN2O4 B2862986 (2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313233-50-0](/img/structure/B2862986.png)

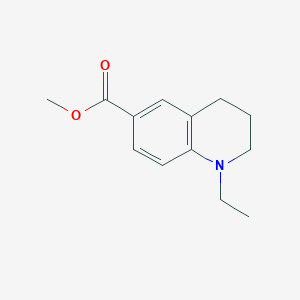

(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as BM-15766, is a chemical compound that belongs to the chromene family. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

Research has developed novel dicationic imidazo[1,2-a]pyridines with strong DNA affinities, demonstrating significant in vitro and in vivo antiprotozoal activities. This highlights the potential of structurally related compounds, including chromene derivatives, in developing new antiprotozoal agents (Ismail et al., 2004).

Eco-Friendly Synthesis Approaches

A green chemistry approach has been utilized for the synthesis of 2-imino-2H-chromene-3-carboxamides, demonstrating an efficient and environmentally friendly methodology. This underlines the importance of sustainable practices in the chemical synthesis of complex molecules (Proença & Costa, 2008).

Antimicrobial Activity

The synthesis of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides has shown some compounds to exhibit antimicrobial activity, suggesting the therapeutic potential of chromene derivatives in combating microbial infections (Ukhov et al., 2021).

Cytotoxic Properties

Novel 2-imino-2H-chromene-3(N-aryl)carboxamides have been synthesized and evaluated for cytotoxic activity against human cancer cell lines. This indicates the potential of chromene derivatives in cancer therapy (Gill et al., 2016).

Antioxidant and Antibacterial Studies

Synthesis of 4H-chromene-3-carboxamide derivatives has shown promising results in antioxidant and antibacterial studies, highlighting the potential health benefits and therapeutic applications of these compounds (Subbareddy & Shanmugam, 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to target transcription factors such asSMAD3, TP63, and GTF2I . These transcription factors play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This can result in changes in the transcription of certain genes, ultimately affecting cellular functions .

Biochemical Pathways

Based on the targets it is likely to affect, it may influence pathways related to cell growth and differentiation .

Result of Action

Given its potential targets, it may influence cell growth, differentiation, and apoptosis .

properties

IUPAC Name |

N-acetyl-6-bromo-2-(2-methoxyphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O4/c1-11(23)21-18(24)14-10-12-9-13(20)7-8-16(12)26-19(14)22-15-5-3-4-6-17(15)25-2/h3-10H,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRJYUDMMZSIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

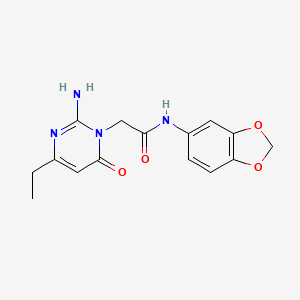

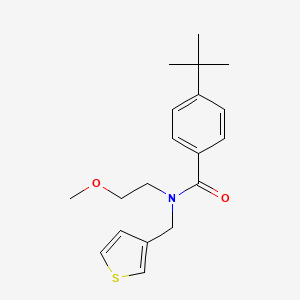

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

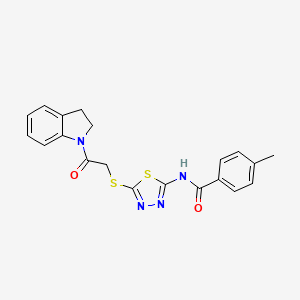

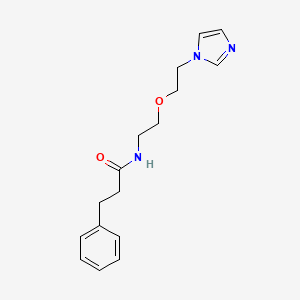

![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2862910.png)

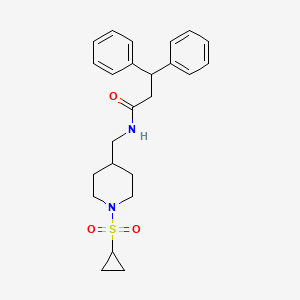

![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)

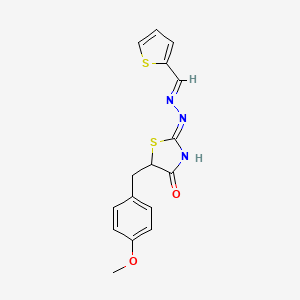

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)